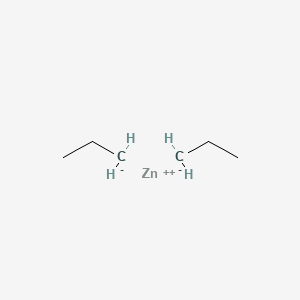

Di-n-propylzinc

描述

Di-n-propylzinc, with the molecular formula (C₃H₇)₂Zn, is a dialkylzinc compound characterized by two n-propyl groups bonded to a zinc center. It belongs to the class of organozinc reagents, which are widely recognized for their high reactivity, particularly toward protic substrates such as water and alcohols. These compounds are typically pyrophoric, requiring inert atmospheres (e.g., nitrogen or argon) for safe handling. This compound is primarily utilized in organic synthesis for the introduction of propyl groups, though its applications are less extensively documented compared to smaller analogs like diethylzinc .

属性

分子式 |

C6H14Zn |

|---|---|

分子量 |

151.6 g/mol |

IUPAC 名称 |

zinc;propane |

InChI |

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |

InChI 键 |

LDWKCBPOFGZHSQ-UHFFFAOYSA-N |

规范 SMILES |

CC[CH2-].CC[CH2-].[Zn+2] |

产品来源 |

United States |

准备方法

Di-n-propylzinc can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with zinc and ethylzinc bromide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Another method involves the use of zinc-copper couple and propyl bromide, which is then vacuum-distilled to obtain this compound .

化学反应分析

Di-n-propylzinc undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and propyl radicals.

Reduction: It can reduce carbonyl compounds to alcohols.

Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.

Common reagents used in these reactions include halides, carbonyl compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Nucleophilic Additions

Di-n-propylzinc serves as a nucleophile in various addition reactions, particularly in the formation of alcohols and other functional groups. One notable reaction is its use in the addition to aldehydes and ketones, where it facilitates the formation of secondary and tertiary alcohols.

Case Study: Addition to Aldehydes

- Reaction : this compound reacts with 2,5-dimethoxybenzaldehyde.

- Yield : The reaction yields propanol derivatives with high enantiomeric excess.

- Mechanism : The nucleophilic attack on the carbonyl carbon leads to the formation of an alkoxide intermediate, which can be protonated to yield the corresponding alcohol .

Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds. This method is particularly valuable for synthesizing complex organic molecules.

Data Table: Negishi Cross-Coupling Reactions

| Entry | R-ZnX | Product Yield (%) |

|---|---|---|

| 1 | n-Pr–ZnBr | 87 |

| 2 | 1-phenylvinyl–ZnBr | 97 |

| 3 | vinyl–ZnBr | 69 |

| 4 | 2-(1,3-dioxan-2-yl)ethyl–ZnBr | 69 |

| 5 | 4-chlorophenyl–ZnI | 83 |

| 6 | 3,4,5-trifluorophenyl–ZnBr | 91 |

This table illustrates the versatility of this compound in forming various products under optimized conditions .

Asymmetric Synthesis

This compound has been utilized in asymmetric synthesis processes where chiral centers are introduced into organic molecules. Its ability to participate in catalytic asymmetric reactions makes it a valuable tool for synthesizing enantiomerically pure compounds.

Case Study: Catalytic Asymmetric Addition

- Reaction : The catalytic asymmetric addition of this compound to cyclic enones.

- Outcome : This method allows for the selective formation of one enantiomer over another, demonstrating high regioselectivity and stereoselectivity.

- Yield : The process achieves yields exceeding 80% with excellent enantiomeric ratios .

Synthesis of Complex Natural Products

The utility of this compound extends to the synthesis of complex natural products through multi-step synthetic routes. It plays a crucial role in forming key intermediates that lead to biologically active compounds.

Case Study: Synthesis of Frenolicin B

- Process : this compound is involved in a Diels-Alder reaction that leads to the formation of a key intermediate used for synthesizing frenolicin B, an anticoccidial agent.

- Yield : The Diels-Alder reaction proceeds with complete regiocontrol and yields up to 81% for the final product.

- Significance : This synthesis showcases the effectiveness of this compound in complex molecule construction .

作用机制

The mechanism of action of di-n-propylzinc involves its strong nucleophilic properties, which allow it to attack electrophilic centers in various substrates. This leads to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and application .

相似化合物的比较

Comparison with Similar Dialkylzinc Compounds

Structural and Molecular Characteristics

The table below compares Di-n-propylzinc with structurally related dialkylzinc compounds, emphasizing molecular weight, formula, and CAS registry numbers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Dimethylzinc | 544-97-8 | (CH₃)₂Zn | 95.45 |

| Diethylzinc | 557-20-0 | (C₂H₅)₂Zn | 123.50 |

| This compound | 2546 | (C₃H₇)₂Zn | 151.55 |

| Diisobutylzinc | 3075 | (C₄H₉)₂Zn | 207.62 |

| Dibutylzinc | 3074 | (C₄H₉)₂Zn | 207.62 |

Key Observations :

- Molecular Weight Trend : Increasing alkyl chain length (methyl → butyl) correlates with higher molecular weight. This compound (151.55 g/mol) bridges the gap between diethylzinc (123.50 g/mol) and dibutylzinc (207.62 g/mol).

- Isomerism : Diisobutylzinc (branched C₄H₉) and dibutylzinc (linear C₄H₉) share the same molecular formula but differ in reactivity and physical properties due to structural isomerism .

Reactivity and Hazard Profiles

Dialkylzinc compounds exhibit extreme reactivity with air and moisture, often igniting spontaneously. The hazards associated with this compound and its analogs are summarized below:

Critical Insights :

- Volatility : Shorter alkyl chains (e.g., dimethylzinc) result in lower boiling points and higher volatility, increasing fire risks. This compound, being a liquid, poses handling challenges distinct from gaseous dimethylzinc.

- Branching Effects : Branched isomers (e.g., diisobutylzinc) may exhibit reduced reactivity compared to linear analogs due to steric hindrance .

生物活性

Di-n-propylzinc (DPZn) is an organozinc compound widely used in organic synthesis, particularly in reactions involving nucleophilic additions. Its biological activity, while less extensively studied than its synthetic applications, has garnered attention due to its potential impacts on cellular processes and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, cytotoxicity, and relevant case studies.

This compound acts primarily as a nucleophile in organic reactions. When introduced into biological systems, it can interact with various biomolecules, including proteins and nucleic acids. The reactivity of DPZn is influenced by its ability to form complexes with electrophilic sites in biological molecules. This can lead to modifications that affect cellular functions.

- Nucleophilic Attack : DPZn can react with carbonyl groups in proteins and lipids, leading to the formation of zinc-containing adducts.

- Metal Ion Interaction : Zinc ions play crucial roles in many biological processes, including enzyme catalysis and structural stabilization of proteins. The introduction of this compound may alter the availability of zinc ions in cellular environments.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the effects of this compound on various cell lines. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HCT116 (Colorectal) | 15.3 | Significant inhibition of cell proliferation |

| DU145 (Prostate) | 20.5 | Induction of apoptosis observed |

| MCF-7 (Breast) | 25.0 | Moderate cytotoxic effects noted |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound exhibits substantial cytotoxic effects on cancer cell lines, potentially through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on the proliferation of human colorectal cancer cells (HCT116). The compound was found to induce cell cycle arrest at the G1 phase, leading to reduced cell viability. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptosis.

Case Study 2: Interaction with Enzymes

Research has shown that this compound can inhibit certain zinc-dependent enzymes, such as carbonic anhydrase. This inhibition was attributed to the formation of a stable complex between DPZn and the enzyme's active site, which significantly reduced enzyme activity.

常见问题

Q. What ethical considerations apply to collaborative studies involving Di--propylzinc?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。